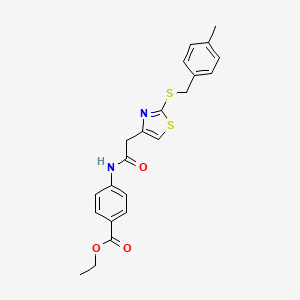

![molecular formula C19H16FNO4 B2731133 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid CAS No. 1934789-60-2](/img/structure/B2731133.png)

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

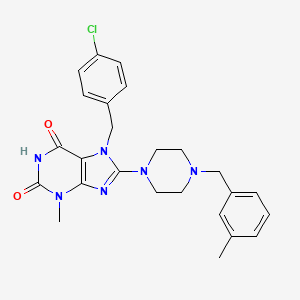

The molecule “1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid” is a complex organic compound. It contains a fluorenylmethoxy carbonyl group, which is a common protecting group in organic synthesis, particularly for amines . The molecule also contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . The presence of a carboxylic acid group indicates that this compound may exhibit acidic properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fluorenyl group, a bulky, aromatic system, attached to the rest of the molecule through a methoxy carbonyl linkage . The azetidine ring is a strained, four-membered ring, which could have significant effects on the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this molecule would likely be influenced by the presence of the azetidine ring and the carboxylic acid group. The azetidine ring, being a strained ring, may be prone to ring-opening reactions . The carboxylic acid could participate in typical acid-base reactions, and could also be involved in condensation reactions with amines, alcohols, and other nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make this compound polar and capable of forming hydrogen bonds . The fluorenyl group is a large, hydrophobic group, which could impact the solubility of the compound .Scientific Research Applications

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure , is widely used to protect hydroxy-groups during the synthesis of complex organic molecules. This protecting group is compatible with a variety of acid- and base-labile groups and can be conveniently removed under mild conditions, leaving other sensitive groups intact. This feature is particularly beneficial in the synthesis of nucleic acid fragments and peptides, where selective deprotection is required (Gioeli & Chattopadhyaya, 1982).

Fluorinated Beta-Amino Acid Synthesis

Research on 3-fluoroazetidine-3-carboxylic acid, a derivative of the subject compound, highlights its potential as a building block in medicinal chemistry due to its cyclic fluorinated beta-amino acid structure. The successful synthetic pathway detailed in the literature opens up new avenues for incorporating fluorinated heterocyclic amino acids into drug discovery and development programs (Van Hende et al., 2009).

Solid Phase Peptide Synthesis (SPPS)

The Fmoc amino acid strategy is a cornerstone in solid-phase peptide synthesis (SPPS), offering a robust and versatile approach for the assembly of peptides and small proteins. The introduction of Fmoc amino acids enabled the development of a wide array of solid supports, linkages, and side chain protecting groups, significantly advancing the field of bioorganic chemistry. This method facilitates the synthesis of biologically active peptides, including isotopically labeled variants, under a variety of conditions (Fields & Noble, 2009).

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4/c20-19(17(22)23)10-21(11-19)18(24)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTNKSBPPIQONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid | |

CAS RN |

1934789-60-2 |

Source

|

| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

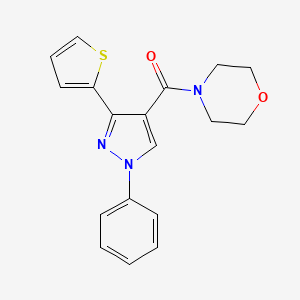

![N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2731053.png)

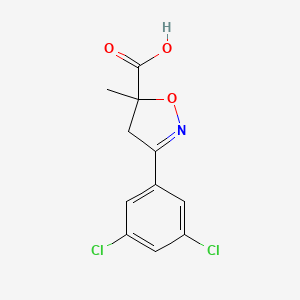

![Ethyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2731056.png)

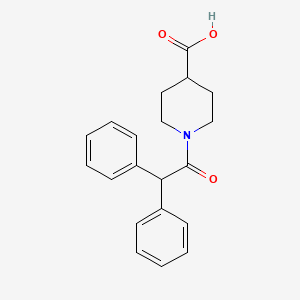

![N-[2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2731057.png)

![(2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2731063.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride](/img/structure/B2731066.png)